Isodesmosine Chloride Hydrate (Synthetic)

Description

Overview of Isodesmosine (B1214917) and its Isomeric Relationship with Desmosine (B133005)

Isodesmosine and its isomer, desmosine, are tetrafunctional amino acids that are uniquely found in the protein elastin (B1584352). wikipedia.orgersnet.org Both molecules are formed from the condensation of four lysine (B10760008) residues, creating a pyridinium (B92312) nucleus that can cross-link multiple peptide chains. wikipedia.orgresearchgate.net This intricate cross-linking is fundamental to the elasticity and resilience of tissues such as the skin, lungs, and arteries. wikipedia.orgdroracle.ai The structural difference between isodesmosine and desmosine lies in the substitution pattern on the pyridinium core. Specifically, there is an exchange of a lysine side chain on one carbon with a proton on another. wikipedia.org Despite their structural similarities, these isomers can be distinguished by their different chromatographic retention times. ersnet.org

| Property | Isodesmosine | Desmosine |

| Molecular Formula | C24H40N5O8+ | C24H40N5O8+ |

| Molar Mass | 526.611 g·mol−1 | 526.611 g·mol−1 |

| Key Structural Feature | Pyridinium ring derived from four lysine residues | Pyridinium ring derived from four lysine residues |

| Function | Cross-linking of elastin | Cross-linking of elastin |

| Source | Unique to mature elastin | Unique to mature elastin |

Significance of Isodesmosine in Elastin Cross-linking and Extracellular Matrix Architecture

The extracellular matrix (ECM) is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. mdpi.compurdue.edu Elastin is a key protein within the ECM, responsible for the elasticity and resilience of many tissues. wikipedia.orgresearchgate.net The remarkable elastic properties of elastin are conferred by the extensive cross-linking of its precursor protein, tropoelastin. wikipedia.orgersnet.org

Isodesmosine, along with desmosine, is central to this process. The biosynthesis of these cross-links is initiated by the enzyme lysyl oxidase, which catalyzes the oxidative deamination of lysine residues on tropoelastin chains to form allysine (B42369). droracle.ainih.gov Three molecules of allysine and one unmodified lysine residue then condense to form the stable pyridinium ring of isodesmosine or desmosine. nih.govresearchgate.net This process creates a durable, three-dimensional network of elastin fibers, which is essential for the proper architecture and mechanical function of tissues like the lungs, blood vessels, and skin. droracle.airesearchgate.net The degradation of this network and the subsequent release of isodesmosine can indicate tissue damage. nih.govharvard.edu

Rationale for the Synthesis and Study of Isodesmosine Chloride Hydrate (B1144303)

The unique presence of isodesmosine in mature elastin makes it an ideal biomarker for monitoring elastin degradation. wikipedia.org Elevated levels of isodesmosine in bodily fluids such as urine, plasma, or sputum can signal the breakdown of elastic fibers, which is a hallmark of several diseases, including Chronic Obstructive Pulmonary Disease (COPD) and other cardiovascular conditions. ersnet.orgnih.gov

While isodesmosine for research can be obtained from natural sources, this process is often complex. researchgate.net The laboratory synthesis of isodesmosine, and its stable form Isodesmosine Chloride Hydrate, offers several advantages for academic research:

Standardization: Synthetic isodesmosine provides a pure, well-characterized standard for the development and calibration of analytical methods to accurately quantify its levels in biological samples. researchgate.net

Isotopic Labeling: Synthesis allows for the incorporation of stable isotopes (e.g., 13C, 15N) into the isodesmosine molecule. nih.gov Isotopically labeled isodesmosine is invaluable as an internal standard in mass spectrometry-based quantification, leading to more precise and reliable measurements of elastin degradation. nih.gov

Mechanistic Studies: The availability of synthetic isodesmosine facilitates research into the precise biochemical pathways of elastin degradation and its role in disease progression. nih.govacs.org It can also be used to investigate the interactions of elastin fragments with cells and other components of the ECM. researchgate.net

Scope and Academic Focus of Research on Synthetic Isodesmosine

Academic research on synthetic isodesmosine is primarily centered on its application as a biomarker and a tool to understand the pathophysiology of diseases involving elastin degradation. Key areas of investigation include:

Analytical Method Development: Researchers are focused on refining techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the highly sensitive and specific detection of isodesmosine in complex biological matrices. ersnet.orgresearchgate.net

Clinical Biomarker Validation: Studies aim to correlate the levels of isodesmosine with the severity and progression of diseases such as COPD, which could lead to improved diagnostic and prognostic tools. ersnet.orgresearchgate.net

Therapeutic Monitoring: Synthetic isodesmosine is used in pre-clinical and clinical studies to assess the efficacy of new therapies aimed at reducing elastin breakdown. ersnet.org

Understanding Disease Mechanisms: Research utilizes synthetic isodesmosine to explore the fundamental biological processes of elastin turnover in both healthy and diseased states. researchgate.netnih.gov For instance, studies have investigated the liberation of isodesmosine by various enzymes implicated in tissue damage. nih.govharvard.edu

| Research Area | Focus | Key Methodologies |

| Biomarker Development | Establishing isodesmosine as a reliable indicator of elastin degradation in diseases like COPD. | LC-MS/MS, ELISA |

| Analytical Chemistry | Creating sensitive and specific methods for quantifying isodesmosine in biological fluids. | Isotope dilution mass spectrometry |

| Pathophysiology | Investigating the role of elastin degradation in the progression of pulmonary and cardiovascular diseases. | Animal models, cell culture |

| Synthetic Chemistry | Developing efficient and scalable methods for the total synthesis of isodesmosine and its labeled analogues. | Chichibabin pyridine (B92270) synthesis, Sonogashira cross-coupling |

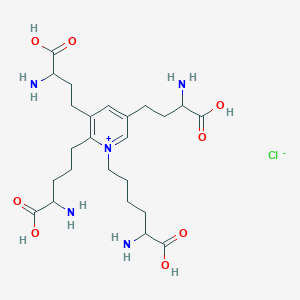

Structure

2D Structure

Properties

Molecular Formula |

C24H40ClN5O8 |

|---|---|

Molecular Weight |

562.1 g/mol |

IUPAC Name |

2-amino-6-[2-(4-amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid;chloride |

InChI |

InChI=1S/C24H39N5O8.ClH/c25-16(21(30)31)4-1-2-11-29-13-14(7-9-18(27)23(34)35)12-15(8-10-19(28)24(36)37)20(29)6-3-5-17(26)22(32)33;/h12-13,16-19H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37);1H |

InChI Key |

QPBMCXWKTFGHKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=[N+](C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCCCC(C(=O)O)N)CCC(C(=O)O)N.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Isodesmosine

Total Synthesis Approaches to Isodesmosine (B1214917)

The creation of the 1,2,3,5-tetrasubstituted pyridinium (B92312) core of isodesmosine from simple precursors requires sophisticated and controlled chemical strategies. Researchers have successfully developed several methodologies, including biomimetic approaches and modern cross-coupling reactions.

A significant breakthrough in isodesmosine synthesis was the development of a biomimetic approach using a lanthanide-promoted Chichibabin pyridine (B92270) synthesis. nih.govacs.org This method mimics the proposed natural formation of isodesmosine, which is thought to occur through the condensation of lysine (B10760008) and allysine (B42369) residues in tropoelastin. researchgate.net

The classical Chichibabin reaction involves the cyclocondensation of aldehydes and ammonia (B1221849), but it typically requires harsh conditions such as high temperatures and pressures. acs.org A pivotal modification reported in 1997 demonstrated that lanthanide triflates could catalyze the condensation of aldehydes and amine hydrochlorides under mild conditions, such as at room temperature and in aqueous media. acs.org This catalyzed reaction was successfully applied to the total synthesis of isodesmosine. nih.govacs.org

In this synthetic route, an appropriate aldehyde precursor is reacted with an amine hydrochloride in the presence of a lanthanide triflate catalyst. acs.org This reaction yields a mixture of the protected forms of isodesmosine and its isomer, desmosine (B133005). The choice of lanthanide catalyst was found to influence the ratio of the two products.

| Catalyst (0.5 equiv) | Total Yield (%) | Isodesmosine : Desmosine Ratio (Determined by ¹H NMR) |

|---|---|---|

| Dy(OTf)₃ | 35 | 1 : 1.1 |

| Sc(OTf)₃ | 31 | 1 : 1.1 |

| Y(OTf)₃ | 32 | 1 : 1.2 |

| Yb(OTf)₃ | 31 | 1 : 1.5 |

| Lu(OTf)₃ | 28 | 1 : 1.6 |

As shown in the table, catalysts such as Dysprosium(III) triflate (Dy(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃) produced a ratio close to 1:1, which is regarded as a successful biomimetic synthesis, mirroring the natural abundance of these cross-linkers in elastin (B1584352). acs.org This methodology represents an efficient pathway to the isodesmosine core structure. nih.gov

An alternative and highly controlled strategy for constructing the isodesmosine molecule involves the stepwise and regioselective introduction of side chains onto a pre-formed pyridine core using palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net This approach offers greater control over the final structure compared to the one-pot Chichibabin synthesis. The total synthesis of isodesmosine has been achieved using a combination of Negishi and Sonogashira cross-coupling reactions. researchgate.netjst.go.jp

The general mechanism for these reactions involves the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (organozinc for Negishi, organocopper/alkyne for Sonogashira) and subsequent reductive elimination to form the new carbon-carbon bond. wikipedia.orglibretexts.org

This stepwise approach allows for the precise and controlled assembly of the complex tetrasubstituted pyridinium structure of isodesmosine. researchgate.net

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, recognized with the 2010 Nobel Prize in Chemistry for the work of Heck, Negishi, and Suzuki. nobelprize.org These reactions are valued for their mild reaction conditions and high tolerance for various functional groups, making them ideal for the synthesis of complex molecules like isodesmosine. nobelprize.orglibretexts.org

While the total synthesis of the related compound desmosine was achieved using palladium-catalyzed cross-coupling reactions as key steps, the application to the 1,2,3,5-tetrasubstituted isodesmosine presented its own unique challenges. acs.org However, subsequent research demonstrated the successful application of these powerful methods, specifically the Negishi (using organozinc reagents) and Sonogashira (using terminal alkynes) reactions, to achieve the total synthesis of isodesmosine. researchgate.netjst.go.jp These methods provide a robust and versatile platform for constructing the core structure of isodesmosine and its analogues.

Synthesis of Isodesmosine and Desmosine Analogues

The ability to synthesize isodesmosine has enabled the creation of specialized analogues, such as isotopically labeled versions for analytical standards and protected derivatives for biochemical applications.

The quantification of isodesmosine and desmosine in biological samples is crucial for their validation as biomarkers. This is most accurately achieved using isotope-dilution mass spectrometry, which requires stable isotopically labeled internal standards. nih.govnih.gov Synthetic chemistry has provided access to these essential tools.

The Chichibabin pyridine synthesis has been adapted to produce isotopically labeled isodesmosine. nih.gov For instance, [(13)C3,(15)N1]-labeled isodesmosine was synthesized to serve as a potential internal standard for the quantitative LC-MS/MS analysis of desmosines released during elastin degradation. nih.govresearchgate.net Similarly, a desmosine-13C3,15N1 has also been synthesized via an isoChichibabin pyridinium reaction, starting from the corresponding labeled amino acids. nih.gov The synthesis of deuterated versions, such as desmosine-d4, has also been reported. jst.go.jp

These labeled compounds are indispensable for the precise and accurate measurement of desmosine and isodesmosine in complex biological matrices like urine and skin. jst.go.jpnih.gov

| Labeled Compound | Key Synthetic Method | Primary Application | Reference |

|---|---|---|---|

| Isodesmosine-¹³C₃,¹⁵N₁ | Chichibabin Pyridine Synthesis | Internal standard for LC-MS/MS analysis | nih.gov |

| Desmosine-¹³C₃,¹⁵N₁ | isoChichibabin Pyridinium Synthesis | Internal standard for quantitative analysis in human skin | nih.gov |

| Desmosine-d₄ | Palladium-Catalyzed Cross-Coupling | Internal standard for LC-MS/MS analysis | jst.go.jp |

For applications such as antibody production for enzyme-linked immunosorbent assays (ELISA), isodesmosine must be chemically modified and conjugated to a larger carrier protein. This requires the preparation of protected isodesmosine derivatives that allow for selective chemical reactions.

A notable example is the first synthetic preparation of an isodesmosine-keyhole limpet hemocyanin (KLH) conjugate. nih.gov In this work, the isodesmosine core was first synthesized using the Chichibabin pyridinium reaction. Subsequently, the molecule underwent further modifications, including the introduction of a maleimide linker. This activated derivative was then conjugated to the KLH carrier protein. nih.gov Such conjugates are designed to elicit an immune response in a host organism to produce specific anti-isodesmosine antibodies, which are essential components for developing a sensitive and specific ELISA system for this important biomarker. researchgate.netnih.gov

Synthetic Routes for Desmosine-(Ala)₄ and Isodesmosine-(Ala)₄ Derivatives

The synthesis of Desmosine-(Ala)₄ and Isodesmosine-(Ala)₄, which are derivatives bearing four alanine (B10760859) substituents at the C-terminus, has been achieved through chemical synthesis. A key transformation in these synthetic routes is the Chichibabin pyridinium synthesis. researchgate.net This method is employed to selectively form the core pyridinium ring structure characteristic of both isodesmosine and desmosine from corresponding aldehyde and amine precursors. researchgate.net

Researchers designed these alanine-bearing derivatives to investigate how the presence or absence of these substituents would affect the reactivity of the Chichibabin synthesis. researchgate.net The synthesis of the Isodesmosine-(Ala)₄ derivative results in a compound with the 1,2,3,5-tetrasubstituted pyridinium skeleton of isodesmosine. researchgate.net Conversely, the route for Desmosine-(Ala)₄ yields a product with the 1,3,4,5-tetrasubstituted pyridinium skeleton of desmosine. researchgate.net The development of these synthetic pathways represents a significant step forward, as previous yields for similar syntheses were low, and the current achievements of 30-40% are considered a considerable improvement. researchgate.net

Table 1: Key Aspects of Synthetic Routes for (Ala)₄ Derivatives

| Feature | Description |

|---|---|

| Key Reaction | Chichibabin Pyridinium Synthesis |

| Target Skeletons | Isodesmosine (1,2,3,5-tetrasubstituted pyridinium) and Desmosine (1,3,4,5-tetrasubstituted pyridinium) |

| Derivatives | Contain four alanine (Ala) substituents at the C-terminus |

| Precursors | Corresponding aldehydes and amines |

| Significance | The alanine substituents were designed to study their effect on the synthesis reaction's reactivity. |

Preparation of Isodesmosine Conjugates for Research Applications

For research applications, particularly the generation of specific antibodies, synthetic isodesmosine is conjugated to a larger carrier protein. nih.gov Keyhole Limpet Hemocyanin (KLH) is a widely used carrier protein due to its high immunogenicity. thermofisher.com The preparation of an isodesmosine-KLH conjugate is a critical step for developing analytical methods like the enzyme-linked immunosorbent assay (ELISA) to detect isodesmosine, a biomarker for diseases such as Chronic Obstructive Pulmonary Disease (COPD). nih.govresearchgate.net

The synthesis of the conjugate involves a multi-step process. First, synthetic isodesmosine is prepared from commercially available chiral amino acids. nih.gov The core 1,2,3,5-tetrasubstituted pyridinium structure is selectively formed using the Chichibabin pyridinium synthesis. nih.govresearchgate.net Following the formation of the isodesmosine molecule, it undergoes further modification to attach it to the KLH carrier protein. This is often achieved using a maleimide linker, which facilitates the covalent bonding between the isodesmosine derivative and KLH. nih.govresearchgate.net This resulting conjugate can then be used to immunize a host animal to produce anti-isodesmosine antibodies. nih.gov This synthetic approach is significant as it avoids reliance on isodesmosine obtained from natural sources like animal tissues. nih.govresearchgate.net

Table 2: Components of Isodesmosine-KLH Conjugate Synthesis

| Component | Role |

|---|---|

| Isodesmosine | The target hapten for which antibodies are to be generated. nih.gov |

| Keyhole Limpet Hemocyanin (KLH) | A highly immunogenic carrier protein that, when conjugated to the hapten, elicits a strong immune response. nih.govthermofisher.com |

| Maleimide Linker | A chemical tool used to covalently attach the isodesmosine molecule to the KLH protein. nih.gov |

| Chichibabin Pyridinium Synthesis | The key chemical reaction used to create the core pyridinium structure of the synthetic isodesmosine. nih.gov |

Optimization and Challenges in Synthetic Yields and Selectivity

A primary challenge lies in the formation of the pyridinium core. While the Chichibabin pyridinium synthesis is a key reaction, its yields can be modest. For the synthesis of isodesmosine-(Ala)₄ and desmosine-(Ala)₄, reported yields of 30-40% are considered a "considerable improvement" over previous methods, highlighting the historical difficulty in obtaining these molecules synthetically. researchgate.net

Another significant challenge is achieving selectivity between the isodesmosine (1,2,3,5-tetrasubstituted) and desmosine (1,3,4,5-tetrasubstituted) isomers. researchgate.net The specific arrangement of the side chains on the pyridinium ring is crucial for the molecule's identity. Researchers have investigated different solvent systems to control and direct the Chichibabin synthesis towards the selective formation of either the isodesmosine or desmosine product. researchgate.net Furthermore, the use of catalysts, such as Praseodymium(III) trifluoromethanesulfonate (Pr(OTf)₃), has been explored to promote the Chichibabin reaction for preparing protected versions of isodesmosine. researchgate.net The complexity of the starting materials and the potential for multiple reaction pathways necessitate careful optimization of reaction conditions—including solvent, temperature, and catalysts—to maximize the yield of the desired isomer and minimize the formation of unwanted byproducts.

Table 3: Challenges and Optimization Strategies in Isodesmosine Synthesis

| Challenge | Optimization Strategy |

|---|---|

| Low Synthetic Yields | Improving key reaction steps; current yields of 30-40% for Chichibabin synthesis are an improvement but still indicate room for optimization. researchgate.net |

| Isomer Selectivity | Investigating different solvent systems to selectively favor the formation of either the isodesmosine or desmosine pyridinium skeleton. researchgate.net |

| Reaction Promotion | Utilizing catalysts like Pr(OTf)₃ to promote the key Chichibabin pyridinium synthesis reaction. researchgate.net |

Molecular Structure, Conformation, and Isomerism of Synthetic Isodesmosine

Detailed Structural Analysis of the Pyridinium (B92312) Ring Core and Lysine (B10760008) Side Chains

The core of the isodesmosine (B1214917) molecule is a positively charged, aromatic pyridinium ring. ersnet.org This ring is the result of a complex biosynthetic or synthetic pathway involving the condensation of one lysine residue and three allysine (B42369) residues (which are themselves derived from the enzymatic oxidation of lysine). researchgate.netnih.gov One lysine molecule provides its ε-amino group to form the nitrogen heteroatom of the pyridinium ring, with its side chain attached at the N-1 position. researchgate.net The remaining three lysine-derived side chains are attached to the carbon atoms of the ring.

Specifically, isodesmosine is a 1,2,3,5-tetrasubstituted pyridinium derivative. researchgate.net The four side chains are amino acid residues, each containing a chiral alpha-carbon, an amino group, and a carboxyl group, which extend from the central aromatic core. wikipedia.org This polyfunctional nature allows isodesmosine to act as a cross-link, theoretically connecting up to four different polypeptide chains. researchgate.netnih.gov The pyridinium core is chemically stable, remaining intact even at high collision energies during mass spectrometry analysis. wikipedia.org

| Feature | Description |

|---|---|

| Core Structure | Pyridinium Ring |

| Precursor Molecules | Four Lysine Residues |

| Substitution Pattern | 1,2,3,5-tetrasubstituted |

| Side Chains | Four lysine-derived side chains, each with amino and carboxyl functional groups |

| Overall Charge | Positive charge on the pyridinium nitrogen |

| Molecular Formula | C₂₄H₄₀N₅O₈⁺ |

| Molar Mass | 526.611 g·mol⁻¹ |

Stereochemical Considerations and Isomeric Differences with Desmosine (B133005)

Isodesmosine and desmosine are structural isomers, meaning they share the same molecular formula but differ in the arrangement of their atoms. wikipedia.org The fundamental difference lies in the substitution pattern of the lysine-derived side chains on the central pyridinium ring. researchgate.net While isodesmosine has a 1,2,3,5-tetrasubstituted pattern, desmosine is a 1,3,4,5-tetrasubstituted pyridinium compound. researchgate.netnih.gov

This seemingly minor difference in the placement of one side chain leads to distinct chemical entities that can be separated and distinguished using analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. nih.govnih.gov The fragmentation patterns observed in tandem mass spectrometry, for instance, show differences in ion intensity that can be used to differentiate the two isomers. nih.gov

From a stereochemical perspective, the isodesmosine molecule is complex. As it is formed from four molecules of L-lysine, it contains multiple chiral centers at the alpha-carbon of each side chain. The spatial arrangement of these centers is a critical aspect of its three-dimensional structure and its interaction with other molecules.

| Property | Isodesmosine | Desmosine |

|---|---|---|

| Isomer Type | Structural Isomer | Structural Isomer |

| Core Ring | Pyridinium | Pyridinium |

| Substitution Pattern | 1,2,3,5-tetrasubstituted | 1,3,4,5-tetrasubstituted |

| Molecular Formula | C₂₄H₄₀N₅O₈⁺ | C₂₄H₄₀N₅O₈⁺ |

| Natural Abundance Ratio | Exist in a roughly 1:1 ratio in natural elastin (B1584352) researchgate.net |

Conformational Dynamics of Isolated Synthetic Isodesmosine

Detailed experimental studies focusing specifically on the conformational dynamics of isolated synthetic isodesmosine are limited in the scientific literature. However, the molecule's dynamic behavior can be inferred from the principles of its structural components. The central pyridinium ring is an aromatic system and is therefore inherently planar and rigid.

Computational approaches, such as molecular dynamics simulations, have been used to study the conformational landscapes of other complex pyridinium-containing biomolecules. nih.gov Such methods would be necessary to fully map the preferred conformations and dynamic motions of the isodesmosine side chains and to understand how they might fold or extend in different environments. The presence of a permanent positive charge on the pyridinium ring could also induce specific conformational preferences in attached groups through electrostatic interactions, a phenomenon known as the reverse anomeric effect in related systems. researchgate.net

Influence of Synthetic Modifications on Molecular Structure

The ability to synthesize isodesmosine and its derivatives in the laboratory provides a powerful tool for modifying its structure for specific applications. researchgate.net Total synthesis allows for the introduction of modifications that are not possible through isolation from natural sources.

A primary application of synthetic modification is isotopic labeling. researchgate.net By using precursors containing heavy isotopes, researchers can create isodesmosine molecules labeled with deuterium (B1214612) (d), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). researchgate.netresearchgate.net

Key points regarding these modifications include:

Analytical Standards: Isotopically labeled isodesmosine is invaluable as an internal standard for quantitative analysis by isotope-dilution mass spectrometry. researchgate.net This allows for highly accurate and precise measurements of isodesmosine levels in complex biological samples like plasma, urine, or sputum. nih.govnih.gov

Mechanistic Studies: The strategic placement of isotopic labels can be used to probe the mechanisms of chemical reactions, such as the Chichibabin pyridinium synthesis used to create the core ring structure. researchgate.net

Other synthetic modifications can include the attachment of protecting groups to the amino or carboxyl functions during the synthetic process or the conjugation of the molecule to larger carriers like proteins to elicit an immune response for antibody production. researchgate.net

| Modification Type | Example | Purpose |

|---|---|---|

| Isotopic Labeling | ¹³C, ¹⁵N, or Deuterium incorporation | Internal standard for quantitative mass spectrometry researchgate.netresearchgate.net |

| Protecting Groups | Boc, Fmoc, etc. on amino groups | Intermediate steps in chemical synthesis to control reactivity |

| Conjugation | Attachment to Keyhole Limpet Hemocyanin (KLH) | Antigen preparation for antibody development researchgate.net |

Biochemical Mechanisms of Isodesmosine Formation and Integration into Elastin

Non-Enzymatic Pathways and Spontaneous Condensation

While the initiation of cross-linking is enzymatic, the subsequent formation of the complex pyridinium (B92312) structures of desmosine (B133005) and isodesmosine (B1214917) proceeds through spontaneous chemical reactions. researchgate.netrsc.orgwikipedia.org Once allysine (B42369) is formed by lysyl oxidase, the subsequent aldol (B89426) condensations and Schiff base formations that build the cross-link intermediates and the final isodesmosine molecule are non-enzymatic. researchgate.netnih.gov These reactions are likely driven by the proximity and orientation of the reactive allysine and lysine (B10760008) residues within the assembled tropoelastin molecules on the growing elastic fiber. annualreviews.org The local microenvironment within the extracellular matrix may also facilitate these spontaneous condensations. annualreviews.org Research using model compounds has confirmed that a non-enzymatic pathway is available for the spontaneous generation of these pyridinium crosslinks under quasi-physiological conditions. nih.gov

Localization of Isodesmosine Cross-Links within Tropoelastin Monomers

Tropoelastin, the soluble precursor of elastin (B1584352), is composed of alternating hydrophobic and hydrophilic domains. nih.govnih.gov The cross-linking, including the formation of isodesmosine, occurs within specific hydrophilic domains. mdpi.comnih.gov These regions are characterized by lysine-rich sequences, often appearing as Lys-Ala (KA) and Lys-Pro (KP) motifs. nih.govnih.gov

The KA domains, which are more prevalent towards the C-terminus, typically contain lysine residues in pairs or triplets separated by two or three alanine (B10760859) residues (e.g., KAAK or KAAAK). nih.govnih.gov These domains are primarily involved in the formation of desmosine and isodesmosine. nih.gov The α-helical conformation of these KA domains is thought to position the lysine side chains on the same side of the helix, thereby facilitating the interactions required for cross-link formation. researchgate.net In contrast, KP domains are more often associated with the bifunctional cross-link lysinonorleucine. nih.gov

Table 2: Tropoelastin Domain Characteristics for Cross-Linking

| Domain Type | Key Motifs | Typical Location | Primary Cross-Links Formed |

|---|---|---|---|

| Lys-Ala (KA) | KAAK, KAAAK | C-terminal region | Desmosine, Isodesmosine, Allysine Aldol nih.govnih.gov |

| Lys-Pro (KP) | K(X)PK, KP(X)K | N-terminal region | Lysinonorleucine nih.govnih.gov |

Mechanisms of Isodesmosine Incorporation into the Mature Elastin Polymer Network

The formation of a functional elastin polymer is a complex, multi-step process known as elastogenesis. researchgate.net Soluble tropoelastin monomers are secreted into the extracellular space where they associate with a microfibrillar scaffold, composed primarily of fibrillin proteins. nih.govchempedia.info On this scaffold, tropoelastin molecules undergo a process called coacervation, a self-assembly driven by hydrophobic interactions, forming aggregated globules. nih.govnih.gov

It is within these assembled aggregates that lysyl oxidase acts on the lysine residues in the aligned KA and KP domains. nih.govnih.gov The enzymatic conversion to allysine initiates the spontaneous condensation reactions, which covalently link adjacent tropoelastin molecules. researchgate.netresearchgate.net The formation of stable, tetrafunctional isodesmosine cross-links effectively locks the tropoelastin monomers together, creating an extensive, insoluble, and highly elastic polymer network. researchgate.netresearchgate.net This process transforms the soluble precursors into the durable, resilient fibers characteristic of mature elastin. researchgate.net

Comparative Analysis of Isodesmosine and Desmosine Biosynthesis and Integration

Isodesmosine and desmosine are structural isomers, both arising from the condensation of three allysine residues and one lysine residue to form a pyridinium core. wikipedia.orgresearchgate.net The sole structural difference lies in the substitution pattern on the pyridinium ring. nih.govwikipedia.org

The biosynthetic pathways for both isomers are closely related and occur concurrently within the same cross-linking domains of tropoelastin. Both require the initial enzymatic action of lysyl oxidase to generate allysine. wikipedia.org The subsequent spontaneous condensations proceed through similar intermediates, such as dehydrolysinonorleucine and dehydromerodesmosine (B1237357). nih.govresearchgate.net However, subtle differences in the final condensation and ring formation steps lead to the two distinct isomeric structures. One proposed mechanism suggests that desmosine is formed from the condensation of dehydromerodesmosine with dehydrolysinonorleucine, while isodesmosine arises from the condensation of allysine with dehydrolysinonorleucine. nih.gov Despite their structural similarity, the precise factors that dictate the ratio of desmosine to isodesmosine formation in vivo are not fully understood, but are likely influenced by the local conformation and steric constraints of the polypeptide chains as they assemble into the elastic fiber. researchgate.net Both isomers are integrated into the mature elastin network, where they function to covalently link up to four polypeptide chains, thereby imparting the critical properties of elasticity and stability to the polymer. wikipedia.orgresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Isodesmosine Chloride Hydrate (B1144303) (Synthetic) |

| Lysine |

| Allysine (α-aminoadipic acid-δ-semialdehyde) |

| Desmosine |

| Tropoelastin |

| Elastin |

| Lysinonorleucine |

| Allysine Aldol |

| Dehydrolysinonorleucine |

| Dehydromerodesmosine |

| Fibrillin |

| Propanal |

Advanced Analytical Techniques for Isodesmosine Characterization and Quantification in Research

Mass Spectrometry (MS)-Based Methodologies

Mass spectrometry has become the cornerstone for the definitive identification and quantification of Isodesmosine (B1214917). Its high selectivity and sensitivity allow for precise measurements even at low physiological concentrations. Various MS-based approaches have been tailored to overcome the challenges associated with the analysis of Isodesmosine and its isomers.

Liquid chromatography coupled with mass spectrometry (LC-MS) and, more specifically, tandem mass spectrometry (LC-MS/MS), are powerful and widely adopted techniques for the analysis of Isodesmosine. tandfonline.comrsc.orgnih.gov These methods combine the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. tandfonline.com

In a typical LC-MS/MS workflow, the sample, often a biological fluid like urine or plasma, undergoes a preparation process that may include acid hydrolysis to liberate Isodesmosine from peptide fragments. tandfonline.com The prepared sample is then injected into an HPLC system where Isodesmosine and its isomer, Desmosine (B133005), are separated from other sample components. Following chromatographic separation, the analytes are introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique that generates ions from the analytes in the liquid phase. pnas.orgnih.gov

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. In this setup, the first mass spectrometer selects the precursor ion corresponding to Isodesmosine based on its mass-to-charge ratio (m/z). This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass spectrometer. tandfonline.com This process of selected reaction monitoring (SRM) significantly enhances the signal-to-noise ratio and provides a high degree of confidence in the identification and quantification of the target analyte. jst.go.jpnih.gov LC-MS/MS methods have demonstrated high sensitivity, with detection limits in the low nanogram per milliliter range. pnas.orgnih.gov

A study on the detection of free desmosine and isodesmosine in human urine utilized HPLC followed by electrospray ionization MS. The identities of both compounds were confirmed by their retention times and their characteristic mass ion at 526 atomic mass units. This method achieved a sensitivity of 0.10 ng. pnas.orgnih.gov

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller stationary phase particles (typically less than 2 µm) and higher operating pressures. This results in significantly improved resolution, sensitivity, and speed of analysis compared to conventional HPLC. When coupled with tandem mass spectrometry (UPLC-MS/MS), it offers a highly robust and efficient platform for Isodesmosine quantification. jst.go.jpnih.gov

UPLC-MS/MS methods have been successfully developed and validated for the analysis of Desmosine and Isodesmosine in human urine. jst.go.jpnih.gov These methods often employ selected reaction monitoring (SRM) for precise quantification. For instance, a validated UPLC-MS/MS assay demonstrated accuracy between -6.8% to 14.5% and precision from 2.8% to 13.8% within a concentration range of 1 to 250 pmol/mL. jst.go.jpnih.gov The enhanced separation efficiency of UPLC allows for shorter run times, increasing the throughput for clinical and research studies. The high sensitivity and reproducibility of UPLC-MS/MS make it a valuable tool for monitoring Isodesmosine levels in various biological samples. mdpi.com

| Parameter | Value | Reference |

| Analytical Technique | UPLC-MS/MS with SRM | jst.go.jpnih.gov |

| Sample Matrix | Human Urine | jst.go.jpnih.gov |

| Concentration Range | 1 to 250 pmol/mL | jst.go.jpnih.gov |

| Accuracy | -6.8% to 14.5% | jst.go.jpnih.gov |

| Precision | 2.8% to 13.8% | jst.go.jpnih.gov |

Matrix-Assisted Laser Desorption Ionization (MALDI) is a soft ionization technique that is particularly well-suited for the analysis of large biomolecules with minimal fragmentation. creative-proteomics.com In MALDI-MS, the analyte is co-crystallized with a matrix material that absorbs laser energy. libretexts.org A pulsed laser irradiates the crystal, causing the desorption and ionization of the analyte molecules. libretexts.org

While less common than LC-MS for quantitative analysis of small molecules like Isodesmosine, MALDI coupled with tandem mass spectrometry (MALDI-MS²) has been explored as a rapid analytical tool. nih.govnih.gov This approach offers the advantage of high-throughput analysis without the need for chromatographic separation, thereby reducing analysis time and solvent consumption. nih.govnih.gov A novel MALDI-MS² method using a linear ion trap has been developed for the quantification of Desmosine and Isodesmosine in biological fluids like urine and serum. nih.govnih.gov This method demonstrated linearity over two orders of magnitude and achieved a detection limit of 0.02 ng/μL in both urine and serum without prior enrichment. nih.gov

| Parameter | Value | Reference |

| Analytical Technique | MALDI-MS² | nih.govnih.gov |

| Sample Matrix | Urine and Serum | nih.govnih.gov |

| Detection Limit | 0.02 ng/μL | nih.gov |

| Linearity | Two orders of magnitude | nih.gov |

| Relative Standard Deviation | < 5% | nih.gov |

Isotope-dilution mass spectrometry is considered the gold standard for quantitative analysis due to its high accuracy and precision. This technique involves the use of a stable, isotopically labeled internal standard of the analyte of interest. nih.gov For Isodesmosine, a stable isotope-labeled version, such as deuterated desmosine (d4-DES) or isodesmosine-¹³C₃,¹⁵N₁, is added to the sample at a known concentration at the beginning of the sample preparation process. nih.govnih.govnih.gov

The isotopically labeled internal standard is chemically identical to the analyte and therefore behaves similarly during sample extraction, chromatographic separation, and ionization. tandfonline.com Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard, highly accurate and reproducible quantification can be achieved. nih.gov Isotope-dilution LC-MS/MS methods have been successfully developed and validated for the measurement of total Desmosine and Isodesmosine in plasma and serum, with a reportable range of 0.1-160 ng/ml. nih.gov

A study utilizing a chemically synthesized isotopically labeled internal standard, isodesmosine-¹³C₃,¹⁵N₁, established an isotope-dilution LC-MS/MS method to determine the concentrations of desmosine and isodesmosine in the plasma of acute cerebral stroke patients and healthy controls. rsc.orgnih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the structural elucidation of complex molecules and peptides. escholarship.org In the context of Isodesmosine research, HRMS is instrumental in peptide mapping studies of elastin (B1584352) digests. acs.org Peptide mapping is a critical technique used to confirm the primary structure of a protein and to identify post-translational modifications. youtube.comstanford.edu

By digesting elastin with specific proteases, a complex mixture of peptides is generated, some of which contain the Isodesmosine cross-links. HRMS, often coupled with LC for separation, can accurately determine the mass of these cross-linked peptides. Subsequent fragmentation of these peptides using tandem mass spectrometry (MS/MS) and analysis of the fragment ions allows for the sequencing of the peptide chains and the precise localization of the Isodesmosine cross-link. drug-dev.com This detailed structural information is crucial for understanding the architecture of elastin and how it is altered in disease states. Energy-resolved collision-induced dissociation experiments on desmosine/isodesmosine-containing peptides have been used to identify characteristic product ions, which aids in the identification of these cross-linked peptides in complex digests. acs.org

Chromatographic Separation Techniques

Chromatography is a fundamental separation technique that plays a critical role in the analysis of Isodesmosine by isolating it from complex biological matrices prior to detection. journalagent.com The choice of chromatographic method and conditions is crucial for achieving the necessary selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) is the most commonly employed chromatographic technique for Isodesmosine analysis. nih.govnih.gov Various HPLC methods have been developed, differing in the type of stationary phase, mobile phase composition, and detection method. Reversed-phase HPLC is frequently used, where a nonpolar stationary phase is paired with a polar mobile phase. However, due to the polar nature of Isodesmosine, modifications to the mobile phase, such as the use of ion-pairing reagents, are sometimes necessary to achieve adequate retention and separation. rsc.org

To enhance retention of polar analytes like desmosine, analytical columns packed with porous graphitic carbon material have been utilized. nih.gov The separation can be monitored using UV absorbance detection, as the pyridinium (B92312) ring of Isodesmosine exhibits a characteristic UV absorbance. nih.gov However, for higher sensitivity and specificity, coupling HPLC with mass spectrometry is the preferred approach. pnas.org

Sample preparation is a critical step before chromatographic analysis. Solid-phase extraction (SPE) is a widely used technique to clean up samples and enrich the concentration of Isodesmosine. jst.go.jpnih.gov Different SPE sorbents can be used to selectively retain and then elute Isodesmosine, thereby reducing matrix effects and improving the quality of the chromatographic analysis. nih.gov

| Technique | Stationary Phase | Detection Method | Key Features | Reference |

| HPLC | Reversed-Phase (e.g., C18) | UV Absorbance, Mass Spectrometry | Standard technique, may require ion-pairing reagents for polar analytes. | rsc.orgnih.gov |

| HPLC | Porous Graphitic Carbon | Mass Spectrometry | Enhanced retention of polar compounds like Isodesmosine. | nih.gov |

| UPLC | Sub-2 µm particles | Mass Spectrometry | Higher resolution, sensitivity, and faster analysis times. | jst.go.jpnih.gov |

High-Performance Liquid Chromatography (HPLC) with Ultraviolet Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely employed technique for the analysis of isodesmosine. This method separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. nih.gov The separation of isodesmosine is often achieved using a C18 column, which is a type of reversed-phase column with a non-polar stationary phase. google.com

Once separated, the detection of isodesmosine is accomplished by monitoring the absorbance of UV light. Isodesmosine exhibits characteristic UV absorbance maxima that can be used for its quantification. For instance, while desmosine has three UV maxima at approximately 205, 235, and 268 nm, isodesmosine has two maxima at 205 and 280 nm. This difference in UV spectra allows for the quantification of both isomers in mixtures by monitoring absorbance at specific wavelengths, such as 268 nm for the combined total of desmosine and isodesmosine and 275 nm or 280 nm for more specific measurements. google.comscielo.br The Beer-Lambert law provides the principle for quantification, where the absorbance of the sample is directly proportional to the concentration of the analyte. hawaii.edu

Interactive Data Table: HPLC-UV Parameters for Isodesmosine Analysis

| Parameter | Value/Description | Source(s) |

| Column Type | C18 (Reversed-Phase) | google.com |

| Mobile Phase | Methanol:Water (e.g., 2:8 v/v) | google.com |

| Detection Wavelengths | 268 nm, 275 nm, 280 nm | google.comscielo.br |

| Isodesmosine UV Maxima | ~205 nm, ~280 nm | scielo.br |

Cation Exchange HPLC for Elastin Hydrolysates

For the specific analysis of isodesmosine in elastin hydrolysates, cation exchange HPLC presents a rapid and simple alternative. This technique separates molecules based on their net positive charge. A notable method utilizes a polysulfoethyl aspartamide column, which facilitates the separation of desmosine and isodesmosine from other components in hydrolyzed elastin samples. cuny.eduhawaii.edunih.gov

A key feature of this particular cation exchange method is its efficiency, with a run-time of as little as 8 minutes. hawaii.edunih.govthermofisher.com Interestingly, while this method does not separate desmosine and isodesmosine from each other, it allows for their combined quantification by measuring absorbance at different wavelengths. cuny.eduhawaii.edunih.gov The method has been validated for linearity, accuracy, and precision, with reported detection and quantification limits of 2 and 4 pmol, respectively. hawaii.edunih.govthermofisher.com This makes it a valuable tool for studies where the total amount of these cross-links is the primary interest. cuny.eduhawaii.edunih.gov

Interactive Data Table: Cation Exchange HPLC for Desmosines

| Parameter | Value/Description | Source(s) |

| Column Type | Polysulfoethyl Aspartamide | hawaii.edu |

| Sample Type | Elastin Hydrolysates | cuny.eduhawaii.edunih.gov |

| Run Time | ~8 minutes | hawaii.edunih.govthermofisher.com |

| Separation | Does not separate desmosine and isodesmosine | cuny.eduhawaii.edunih.gov |

| Limit of Detection | 2 pmol | hawaii.edunih.gov |

| Limit of Quantification | 4 pmol | hawaii.edunih.gov |

Electrokinetic Chromatography and Capillary Electrophoresis

Electrokinetic chromatography and capillary electrophoresis are powerful techniques that offer high separation efficiency and require minimal sample volumes. neliti.comresearchgate.net Micellar Electrokinetic Capillary Chromatography (MEKC), a modification of capillary electrophoresis, is particularly suited for the separation of both charged and neutral analytes and has been successfully applied to the analysis of isodesmosine. neliti.combeilstein-journals.org

In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. neliti.comresearchgate.net The separation of isodesmosine is based on its differential partitioning between these micelles and the surrounding aqueous buffer. neliti.com One reported MEKC method for the separation and measurement of desmosine and isodesmosine in vascular tissue hydrolysates utilized a mixed micelle system. beilstein-journals.org This method achieved baseline separation of the two isomers from each other and from other components in the hydrolysate. beilstein-journals.org The limit of quantitation for isodesmosine was found to be 2.75 x 10⁻⁶ mol/L, with excellent inter-day and intra-day repeatability. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantification of organic molecules, including isodesmosine.

¹H NMR and ¹³C NMR for Structural Elucidation and Quantification

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide detailed information about the chemical structure of isodesmosine. ¹H NMR can be used for quantification, as demonstrated in a study evaluating the UV-induced degradation of desmosine, where the decrease in the concentration of the compound was monitored over time and the results were consistent with those obtained by mass spectrometry. nih.gov

For complete structural elucidation, a combination of 1D and 2D NMR experiments is typically employed. hawaii.edu

¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

2D NMR techniques (COSY, HMQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unequivocal assignment of all signals and the complete determination of the molecular structure. hawaii.edu

Quantitative ¹³C NMR can also be performed to determine the absolute amounts of different structural features within a sample, although it requires specific experimental conditions to ensure accuracy.

Solid-State NMR for Elastin Network Analysis

Due to the insoluble and polymeric nature of mature elastin, solid-state NMR (ssNMR) is a crucial technique for studying isodesmosine within the intact elastin network. Unlike solution-state NMR, ssNMR can analyze solid samples, providing insights into the structure and dynamics of elastin.

High-resolution ssNMR studies, often using isotopically labeled precursors like [U-¹³C,¹⁵N-Lys], have enabled the direct observation and quantification of isodesmosine within the elastin protein. cuny.edu These experiments can differentiate between unmodified lysine (B10760008) residues and those that have been converted into cross-links like desmosine and isodesmosine. cuny.edu Furthermore, ¹³C solid-state NMR has been used to investigate structural alterations in elastin, for example, after exposure to glucose or UV radiation, although some studies have reported no significant changes in the NMR spectra after such treatments. google.comhawaii.edu

Immunological Assays in Research (e.g., ELISA, Radioimmunoassay) – Methodological Considerations

Immunological assays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are highly sensitive methods for quantifying isodesmosine, relying on the specific binding between an antibody and the target antigen (isodesmosine).

Methodological considerations are paramount for the development and application of these assays in a research setting. A key step is the production of specific antibodies. Since isodesmosine is a small molecule (a hapten), it must be conjugated to a larger carrier protein to become immunogenic and elicit an antibody response. scielo.br

ELISA (Enzyme-Linked Immunosorbent Assay): A competitive ELISA is a common format for isodesmosine detection. thermofisher.com In this setup, isodesmosine in a sample competes with a labeled or immobilized isodesmosine conjugate for binding to a limited amount of anti-isodesmosine antibody. The resulting signal is inversely proportional to the amount of isodesmosine in the sample. A crucial consideration is that the antibodies generated may cross-react with desmosine, its structural isomer. scielo.br While this can be advantageous for measuring total elastin degradation products, it is a critical factor to characterize. The sensitivity of ELISA methods can be very high, with some assays detecting as little as 6 pmol/ml of desmosine/isodesmosine. thermofisher.com Thorough washing steps between each stage of the assay are essential to minimize background noise and increase the signal-to-noise ratio. neliti.com

Radioimmunoassay (RIA): RIA operates on a similar competitive binding principle to ELISA but uses a radiolabeled antigen. The amount of radioactivity measured is inversely related to the concentration of the unlabeled antigen in the sample. RIA is known for its high sensitivity and has been a foundational technique in immunoassays. However, methodological considerations for RIA include the handling and disposal of radioactive materials, the limited shelf-life of radiolabeled reagents, and the high cost of equipment. While both ELISA and RIA are powerful techniques, amplified ELISA systems can offer sensitivity comparable to RIA without the need for radioactive isotopes, making them a safer alternative for many research applications.

Validation of Analytical Methods for Isodesmosine in Research Samples

The validation of analytical methods is a critical process in research to ensure that the measurements of Isodesmosine are reliable and accurate. This process involves evaluating several performance characteristics of the analytical method to demonstrate its suitability for its intended purpose. The key validation parameters for Isodesmosine assays include linearity, sensitivity, limit of detection, reproducibility, accuracy, and specificity.

Linearity, Sensitivity, and Limit of Detection

The linearity of an analytical method refers to its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. Sensitivity is the measure of the change in instrument response corresponding to a change in the analyte concentration. The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The limit of quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Various analytical techniques have been developed and validated for the quantification of Isodesmosine, each with its own characteristic linearity, sensitivity, and detection limits. For instance, a Matrix-Assisted Laser Desorption Ionization-tandem mass spectrometry (MALDI-MS²) method demonstrated linearity over two orders of magnitude with a detection limit of 0.02 ng/μL in both urine and serum. nih.govnih.gov An isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for total Desmosine and Isodesmosine in plasma and serum reported a reportable range of 0.1-160 ng/ml. nih.gov Another LC-MS/MS method for the measurement of Desmosine and Isodesmosine in various body fluids established a limit of quantitation of 0.1 ng/ml. nih.gov Furthermore, a high-sensitivity nanoLC-MS/MS analysis of urinary Desmosine and Isodesmosine achieved a limit of detection of 0.10 ng/mL. nih.gov

The table below summarizes the linearity, sensitivity, and detection limits of different analytical methods for Isodesmosine.

| Analytical Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

| MALDI-MS² | Urine, Serum | Two orders of magnitude | 0.02 ng/μL | 0.02 ng/μL (in complex matrices) |

| Isotope-Dilution LC-MS/MS | Plasma, Serum | 0.1 - 160 ng/mL | - | - |

| LC-MS/MS | Urine, Plasma, Sputum | - | - | 0.1 ng/mL |

| nanoLC-MS/MS | Urine | 0.1 - 100 ng/mL | 0.10 ng/mL | - |

| UPLC-IM-MS | Urine | 10 - 300 ng/mL | - | 0.028 ng/mL |

| MEKC | Vascular Tissue Hydrolysates | - | - | 2.75 x 10⁻⁶ mol/L |

Data sourced from multiple research articles.

Reproducibility and Accuracy

Reproducibility is the ability of an analytical method to produce consistent results for the same sample under different conditions, such as by different analysts, on different instruments, or in different laboratories. Accuracy refers to the closeness of the measured value to the true or accepted reference value. These parameters are crucial for ensuring the reliability and validity of research findings.

The reproducibility of Isodesmosine assays is often expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For example, a MALDI-MS² method reported a run-to-run RSD of less than 5%. nih.gov An LC-MS/MS method for measuring Desmosine and Isodesmosine in body fluids showed imprecision of 8%, 9%, and 10% for urine, plasma, and sputum, respectively. nih.gov A nanoLC-MS/MS method for urinary Desmosine and Isodesmosine demonstrated RSD values of 0.9%. nih.gov

Accuracy is typically assessed by determining the percent recovery of a known amount of analyte spiked into a sample matrix. The LC-MS/MS method mentioned above reported recoveries of above 99 ± 8% for urine, 94 ± 9% for plasma, and 87 ± 11% for sputum. nih.gov

The following table provides a summary of the reproducibility and accuracy data for various Isodesmosine analytical methods.

| Analytical Method | Matrix | Reproducibility (%RSD/%CV) | Accuracy (% Recovery/% Error) |

| MALDI-MS² | Water | < 5% (run-to-run) | -7.0% to 4.4% error in complex matrices |

| LC-MS/MS | Urine | 8% | 99 ± 8% |

| LC-MS/MS | Plasma | 9% | 94 ± 9% |

| LC-MS/MS | Sputum | 10% | 87 ± 11% |

| nanoLC-MS/MS | Urine | 0.9% | - |

| MEKC | Vascular Tissue Hydrolysates | < 1.7% (intra-day and inter-day) | - |

| Isotope-Dilution LC-MS/MS | Plasma, Serum | - | Sensitive, reproducible and accurate quantification |

Data compiled from various scientific publications.

Specificity and Interference from Other Biomolecules

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of Isodesmosine analysis, it is crucial to ensure that the method can distinguish Isodesmosine from other structurally similar or co-eluting biomolecules present in complex biological samples.

The use of mass spectrometry-based methods, particularly tandem mass spectrometry (MS/MS), significantly enhances the specificity of Isodesmosine quantification. ersnet.org LC-MS/MS methods, for instance, utilize selected reaction monitoring (SRM) to monitor specific precursor-to-product ion transitions for Isodesmosine, thereby minimizing interference from other molecules. researchgate.net This high specificity is essential as biological matrices like urine, plasma, and sputum contain a multitude of compounds that could potentially interfere with the analysis. nih.gov While methods like liquid chromatography with ultraviolet detection (LC-UV) can be used, they are more susceptible to interference compared to LC-MS and LC-MS/MS, which offer significant increases in both specificity and sensitivity. ersnet.org The incorporation of an ion mobility (IM) separation prior to mass spectrometry measurement can also reduce non-target ion responses from the biological fluid matrix. researchgate.net

Strategies for Differentiating Isodesmosine and Desmosine during Analysis

Isodesmosine and Desmosine are structural isomers, meaning they have the same molecular formula and mass but different arrangements of atoms. wikipedia.orgresearchgate.net This isomeric nature presents a significant analytical challenge, requiring specialized strategies to separate and independently quantify them.

The primary strategy for differentiating Isodesmosine and Desmosine is through chromatographic separation prior to detection. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and nano-liquid chromatography (nanoLC) are commonly employed for this purpose. nih.goversnet.orgnih.gov These techniques exploit subtle differences in the physicochemical properties of the two isomers, leading to different retention times on the chromatographic column. For example, a cation-exchange column has been successfully used to achieve baseline separation of Desmosine and Isodesmosine. pnas.org The distinct retention times allow for their individual detection and quantification. ersnet.org

Capillary electrophoresis (CE) and micellar electrokinetic chromatography (MEKC) are other powerful separation techniques that can resolve Isodesmosine and Desmosine. nih.gov A MEKC method using a mixed micelle system has been shown to achieve baseline separation of the two isomers in vascular tissue hydrolysates. nih.gov

While mass spectrometry alone cannot typically differentiate between isomers due to their identical mass-to-charge ratios, when coupled with a separation technique (LC-MS or CE-MS), it becomes a powerful tool for their individual quantification. Although the fragmentation patterns of Isodesmosine and Desmosine in tandem mass spectrometry are similar, differences in the intensity of certain fragment ions have been observed, which can aid in their differentiation. pnas.org

Computational and Theoretical Studies of Isodesmosine and Elastin Cross Linking

Molecular Modeling and Dynamics Simulations of Isodesmosine-Containing Peptides

Molecular dynamics (MD) simulations offer a powerful method for investigating the conformational dynamics and local structural effects of isodesmosine (B1214917) cross-links. These simulations model the movement of atoms over time by solving Newton's equations of motion, guided by a force field that describes the potential energy of the system.

Researchers utilize all-atom MD simulations to study elastin-like peptides (ELPs) and fragments containing cross-links. scholaris.ca These models provide detailed information on how the rigid, bulky isodesmosine structure influences the local peptide chain flexibility. Early structural models proposed that desmosine (B133005) and isodesmosine could link two peptide chains, imposing significant directional restrictions on their alignment, suggesting that the chains could be either parallel or anti-parallel to align the necessary lysine (B10760008) residues for cross-linking. nih.govnih.gov

Table 1: Methodologies in Computational Studies of Elastin (B1584352) Peptides

| Computational Method | Primary Application in Elastin Research | Key Insights Provided | Typical System Modeled |

| All-Atom Molecular Dynamics (MD) | Investigating the dynamics and conformational properties of peptide fragments. scholaris.ca | Local flexibility, solvent interactions, secondary structure stability, response to mechanical stress. | Elastin-like peptides (ELPs), short cross-linked peptide fragments in explicit solvent. |

| Coarse-Grained (CG) MD | Simulating the large-scale self-assembly of tropoelastin monomers. researchgate.net | Coacervation process, domain alignment, formation of aggregates, placement of cross-linking domains. researchgate.net | Multiple full-length tropoelastin molecules over extended time scales. |

| Elastic Network Models (ENM) | Analyzing the collective, low-frequency motions of proteins and complexes. nih.gov | Global flexibility, identification of rigid and flexible regions, effect of cross-linking on molecular mobility. nih.gov | Single tropoelastin molecules, tropoelastin-fibrillin complexes. |

| Quantum Mechanics (QM) / DFT | Calculating the electronic structure and reactivity of the cross-link core. researchgate.netubc.ca | Electron distribution, bond stability, reaction energetics, and stability of the pyridinium (B92312) ring. researchgate.netresearchgate.net | Isolated isodesmosine molecule or its pyridinium core. |

In Silico Studies of Tropoelastin Self-Assembly and Cross-Link Placement

The formation of the insoluble elastin polymer from soluble tropoelastin precursors is a complex process of self-assembly known as coacervation. In silico studies, particularly using coarse-grained molecular dynamics, have been pivotal in understanding this phenomenon. researchgate.net In coarse-grained models, groups of atoms are represented as single beads, allowing for the simulation of larger systems over longer timescales than is feasible with all-atom models. researchgate.net

These simulations show that tropoelastin self-assembly is primarily driven by the hydrophobic domains, which associate to minimize their contact with water. frontiersin.orgnih.gov This process leads to the formation of dense protein aggregates. researchgate.net A critical finding from these studies is that coacervation serves to concentrate and align the tropoelastin monomers, bringing the lysine-rich, hydrophilic cross-linking domains into proximity, which is a prerequisite for enzymatic action by lysyl oxidase and subsequent cross-link formation. researchgate.netfrontiersin.orgnih.gov

Simulations reveal that the arrangement of monomers within the aggregate is heterogeneous, with molecules interacting in head-to-tail, head-to-head, and lateral orientations. researchgate.net This computational finding supports experimental observations that elastin is an unordered network formed by the random cross-linking of tropoelastin monomers, rather than a regularly repeating structure. nih.gov The flexibility of the tropoelastin molecule is crucial for this dynamic assembly and the correct positioning of domains for cross-linking. pnas.org

Computational Approaches to Elucidating Cross-Linking Mechanisms

The formation of isodesmosine is a multi-step process initiated by the enzyme lysyl oxidase (LOX), followed by a series of spontaneous condensation reactions. frontiersin.orgnih.gov Computational chemistry provides the tools to model these complex reaction pathways. The process begins when LOX oxidatively deaminates the ε-amino group of specific lysine residues to form allysine (B42369). frontiersin.orgnih.gov

Once allysine is formed, the subsequent steps are believed to be spontaneous. Three allysine residues and one unmodified lysine residue condense to form the tetra-functional, pyridinium-based isodesmosine cross-link. researchgate.net Computational approaches can be used to model the proposed intermediates and transition states in this chemical cascade. For example, methods can elucidate the energetics of the aldol (B89426) condensation of two allysine molecules or the formation of a Schiff base with a lysine residue. frontiersin.org By calculating the reaction energies and activation barriers for these steps, computational studies can help validate proposed mechanisms and understand the factors that favor the formation of isodesmosine over other cross-link types in specific domains of tropoelastin, such as the Lys-Ala (KA) domains where desmosine and isodesmosine are predominantly found. nih.gov

Analysis of Conformational Changes and Mechanical Stability within Elastin Due to Isodesmosine Cross-Links

Isodesmosine cross-links are fundamental to elastin's function, converting a collection of soluble monomers into a durable, elastic polymer network. mdpi.com Computational studies have been essential in quantifying how these cross-links confer mechanical stability and influence the conformational properties of the network.

MD simulations of elastin-like peptides under applied force are used to probe the molecular origins of elasticity. These simulations show that the remarkable elasticity of the network is largely entropic. mdpi.com In a relaxed state, the cross-linked polypeptide chains can adopt a vast number of disordered conformations. Upon stretching, the number of available conformations decreases, leading to a decrease in entropy. The elastic recoil is driven by the spontaneous tendency to return to a state of higher entropy. mdpi.com The isodesmosine cross-links act as permanent anchor points in the network, distributing stress throughout the polymer and preventing the chains from irreversibly sliding past one another, thus ensuring the material returns to its original shape. mdpi.com The Young's modulus of elastin, a measure of its stiffness, is consequently very low, allowing for high extensibility before the cross-links bear the load. mdpi.comtarakanovagroup.org

Table 2: Key Findings from In Silico Elastin Studies

| Finding | Computational Method(s) Used | Implication for Elastin Biology | Supporting Reference(s) |

| Hydrophobic domains drive self-assembly | Coarse-Grained MD | Coacervation is an entropically driven process that concentrates tropoelastin for cross-linking. | frontiersin.orgnih.gov |

| Cross-linking reduces molecular mobility | Elastic Network Models, Normal Mode Analysis | Covalent cross-links stabilize the tropoelastin precursor, priming it for fiber assembly. nih.gov | nih.gov |

| Monomer assembly is heterogeneous | Coarse-Grained MD | Supports a model of elastin as a random network, explaining its mechanical properties. researchgate.netnih.gov | researchgate.netnih.gov |

| Elasticity is primarily entropic | Molecular Dynamics | The recoil of stretched elastin is a spontaneous return to a more disordered, higher-entropy state. | mdpi.com |

| Cross-links provide structural integrity | Molecular Dynamics, Mechanical Modeling | Isodesmosine acts as a hub to distribute stress and prevent polymer failure, ensuring durability. mdpi.com | mdpi.com |

Quantum Chemical Calculations on Pyridinium Core Stability and Reactivity

At the most fundamental level, the properties of the isodesmosine cross-link are determined by the electronic structure of its central pyridinium ring. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate this structure. researchgate.netubc.ca DFT is a computational method used to calculate the electronic structure of molecules, providing insights into properties like bond stability, charge distribution, and chemical reactivity. nih.gov

By applying these methods to the isodesmosine pyridinium core, researchers can compute its molecular orbitals and electrostatic potential. This reveals how the positive charge of the pyridinium cation is distributed across the ring and its side chains. Such calculations are analogous to studies on other pyridinium and pyrylium (B1242799) salts, where the positive charge is shown to be delocalized across the aromatic system, contributing to its thermodynamic stability. researchgate.net These calculations can predict the most likely sites for chemical attack, explain the core's resistance to degradation, and quantify the strength of the covalent bonds that hold the structure together. Understanding the inherent stability and reactivity of the pyridinium core is crucial for explaining the extreme durability of elastin, which is one of the most long-lived proteins in the human body.

Role of Isodesmosine in Extracellular Matrix Dynamics and Degradation in Research Models

Isodesmosine (B1214917) as a Biochemical Marker of Elastin (B1584352) Turnover and Degradation

Isodesmosine (IDES), along with its isomer desmosine (B133005) (DES), is a polyfunctional amino acid exclusive to mature, cross-linked elastin. ersnet.org These cross-links are formed in the extracellular space when lysine (B10760008) residues on the soluble precursor protein, tropoelastin, are oxidatively deaminated by the enzyme lysyl oxidase, leading to the formation of insoluble, functional elastin fibers. nih.gov Because isodesmosine is found only in mature elastin, its presence in biological fluids such as urine, plasma, or sputum is a direct indicator of the degradation of elastic fibers. tandfonline.com This specificity makes isodesmosine a valuable biochemical marker for monitoring elastin turnover and tissue destruction in various pathological conditions. nih.govwikipedia.org

The low turnover rate of elastic fibers in healthy tissues means that levels of isodesmosine in body fluids are typically very low. tandfonline.comnih.gov However, in diseases characterized by significant extracellular matrix destruction, such as chronic obstructive pulmonary disease (COPD), atherosclerosis, and abdominal aortic aneurysms, elevated levels of isodesmosine serve as a quantitative measure of elastin degradation. nih.govfrontiersin.orgresearchgate.net Studies have demonstrated a correlation between increased plasma concentrations of DES and IDES and the loss of lung mass as measured by high-resolution CT imaging in patients with emphysema. nih.govfrontiersin.org The measurement of these cross-links can, therefore, help discriminate between peptides derived from the breakdown of mature elastin and precursor elastin peptides, offering a clear signal of active tissue damage. ersnet.orgnih.gov

Impact of Oxidative Stress on Isodesmosine Release

Oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS), significantly enhances the degradation of elastin and the subsequent release of isodesmosine. nih.govnih.gov While mature elastin is generally resistant to enzymatic breakdown, oxidative modification of the fiber increases its susceptibility to proteolysis. nih.gov

When insoluble elastin is exposed to ROS, its structure can be altered, creating more cleavage sites for elastolytic enzymes. nih.gov Research has demonstrated that elastin previously oxidized by ROS liberates a greater amount of isodesmosine and desmosine when subsequently incubated with MMP-12 or neutrophil elastase compared to non-oxidized elastin. nih.govnih.gov This finding suggests a synergistic relationship between oxidative damage and enzymatic degradation in pathological conditions. This increased susceptibility to elastolysis is particularly relevant in diseases associated with significant inflammation and oxidative stress, such as atherosclerosis and COPD. nih.gov Therefore, the release of free isodesmosine can serve as a biomarker not only of elastin degradation but also of the underlying inflammatory conditions associated with oxidative stress. nih.gov

Analysis of Free Versus Peptide-Bound Isodesmosine

Following the enzymatic breakdown of elastin, isodesmosine is released into biological fluids in two primary forms: as a free amino acid or bound within larger elastin-derived peptides. nih.govnih.gov Historically, analytical methods required acid hydrolysis of samples to break down these peptides and measure the total amount of isodesmosine. nih.govpnas.org However, newer, more sensitive techniques such as high-performance liquid chromatography (HPLC) combined with electrospray ionization mass spectrometry (ESIMS) allow for the specific quantification of both free and peptide-bound forms without prior hydrolysis. nih.govnih.gov

Studies analyzing human urine have revealed that the peptide-bound forms are more abundant than the free forms. nih.gov In healthy individuals, free isodesmosine and desmosine account for approximately 15% of the total urinary excretion of these cross-links. pnas.org The peptide-bound fragments found in urine typically have a molecular weight ranging from 1,000 to 1,500 Da. nih.govnih.gov The ability to measure the ratio of free to peptide-bound isodesmosine may offer additional diagnostic insights, as it has been hypothesized that this ratio could reflect different aspects of emphysematous changes in the lungs. nih.gov

| Form | Description | Relative Abundance (Urine) | Analytical Note |

|---|---|---|---|

| Free Isodesmosine | The isodesmosine amino acid (Mr = 526) not attached to other amino acids. nih.gov | Less abundant, approx. 15% of total. pnas.org | Can be measured directly in unhydrolyzed samples using LC/ESIMS. nih.gov |

| Peptide-Bound Isodesmosine | Isodesmosine contained within larger elastin fragments (Mr = 1,000-1,500). nih.govnih.gov | More abundant, approx. 85% of total. pnas.org | Requires acid hydrolysis to liberate isodesmosine for total quantification by older methods. nih.gov |

Participation of Isodesmosine in Extracellular Matrix Remodeling Processes

The release of isodesmosine, as part of elastin-derived peptides, is an integral component of the broader process of extracellular matrix (ECM) remodeling. ECM remodeling is a dynamic process involving the continuous breakdown and rebuilding of tissue components, which is essential for normal tissue maintenance and repair but becomes dysregulated in chronic diseases. youtube.com The degradation of elastin by proteases like MMPs and neutrophil elastase is a key event in the destructive phase of this cycle. nih.gov

Chemoattractant Properties of Elastin Degradation Products, including Isodesmosine

Elastin degradation products, which include peptides containing isodesmosine, possess chemoattractant properties, meaning they can attract motile cells to a specific location. nih.gov This biological activity is a critical factor in the progression of inflammatory diseases where elastin is degraded. The lysine-rich nature of isodesmosine and desmosine is thought to contribute to these chemoattractant capabilities. nih.gov At sites of injury or infection where elastin is being broken down, the resulting accumulation of these elastin fragments can serve as a chemical signal to recruit opportunistic pathogens and inflammatory cells, potentially establishing a cycle of further degradation and bacterial colonization. nih.gov

Interactions with Microorganisms (e.g., Pseudomonas aeruginosa)

Research has specifically identified isodesmosine as a chemoattractant for the opportunistic human pathogen Pseudomonas aeruginosa. nih.govnih.govmicrobiologyresearch.org This bacterium is a common cause of acute and chronic infections, particularly in the lungs of individuals with cystic fibrosis or COPD. nih.gov Studies have shown that P. aeruginosa strain PAO1 demonstrates a positive chemotactic response towards isodesmosine. nih.gov